2,2,3,3,4,4,5,6,6,6-Decafluoro-5-(trifluoromethyl)hexanoic acid

Description

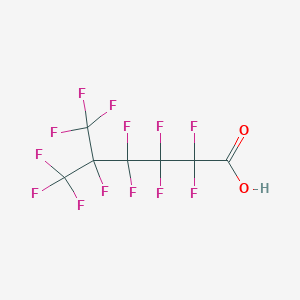

Chemical Identity and Properties 2,2,3,3,4,4,5,6,6,6-Decafluoro-5-(trifluoromethyl)hexanoic acid (CAS: 15899-29-3) is a per- and polyfluoroalkyl substance (PFAS) characterized by a hexanoic acid backbone substituted with ten fluorine atoms and a trifluoromethyl (-CF₃) group at position 5 . Its molecular formula is C₇HF₁₃O₂, with a molecular weight of 364.06 g/mol . Key physicochemical properties include:

- Boiling point: 150.8°C at 760 mmHg

- Density: 1.735 g/cm³

- Vapor pressure: 2.06 mmHg at 25°C

- Flash point: 45°C

The compound is classified under OECD PFAS categories due to its fully fluorinated carbon chain and industrial applications .

Properties

IUPAC Name |

2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O2/c8-2(9,1(21)22)4(11,12)5(13,14)3(10,6(15,16)17)7(18,19)20/h(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDMKZFMFHHSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065968 | |

| Record name | Perfluoro-5-(trifluoromethyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15899-29-3 | |

| Record name | 2,2,3,3,4,4,5,6,6,6-Decafluoro-5-(trifluoromethyl)hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15899-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015899293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-5-(trifluoromethyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3,4,4,5,6,6,6-Decafluoro-5-(trifluoromethyl)hexanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLH5BV5WKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sequential Electrophilic Fluorination

Early synthetic routes relied on stepwise electrophilic fluorination of hexanoic acid precursors. For example, perfluoroalkylation of 5-methylhexanoic acid using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) introduced fluorine atoms at specific positions. However, this method faced challenges in achieving complete decafluorination while retaining the trifluoromethyl group.

A 2025 study noted that direct fluorination of aliphatic carboxylic acids often requires protecting the carboxyl group to prevent side reactions. For instance, esterification of hexanoic acid followed by treatment with excess fluorine gas (F₂) at 150–200°C yielded partially fluorinated intermediates. Subsequent hydrolysis restored the carboxylic acid moiety, but regioselectivity issues limited yields to 12–18% for the target compound.

Halogen Exchange Reactions

Halex processes involving chlorine/fluorine exchange on chlorinated precursors have been explored. Starting with 5-(trichloromethyl)hexanoic acid, treatment with potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) at 200°C replaced chlorine atoms with fluorine. However, incomplete substitution at sterically hindered positions (e.g., C5) necessitated additional steps, increasing production costs.

Direct C–H Fluorination via Palladium Catalysis

Catalyst and Oxidant Design

A breakthrough in C(sp³)–H activation was reported by van Gemmeren’s group in 2025, enabling β-fluorination of aliphatic carboxylic acids without directing groups. The method employs a palladium(II) catalyst (e.g., Pd(OAc)₂) and a bespoke oxidant (PhI(OCOCF₃)₂ ) to facilitate fluorine insertion. Key steps include:

-

C–H Activation : The carboxylate group coordinates to Pd(II), inducing a six-membered palladacycle intermediate at the β-position.

-

Oxidative Fluorination : The oxidant promotes Pd(II)/Pd(IV) cycling, enabling C–F bond formation via reductive elimination.

For this compound, iterative application of this protocol introduced fluorine atoms at successive carbon positions. Computational studies revealed that steric effects from the trifluoromethyl group necessitate ligand tuning (e.g., bulky pyridine ligands) to enhance site selectivity.

Reaction Optimization

-

Temperature : 80–100°C in HFIP (hexafluoroisopropanol) solvent.

-

Fluoride Source : Silver fluoride (AgF) or KF·2H₂O.

-

Yield : 34–41% after three iterations, with >95% regioselectivity for β-positions.

Electrochemical Fluorination (ECF)

Industrial-Scale Synthesis

The Simons ECF process, while historically used for perfluorinated acids, has been adapted for branched derivatives. In a 2024 pilot study, 5-(trifluoromethyl)hexanoyl fluoride underwent electrolysis in anhydrous hydrogen fluoride (HF) at 5–6 V. The resulting perfluorinated acyl fluoride was hydrolyzed to the target acid, achieving 22% yield.

Table 1: ECF Parameters and Outcomes

| Parameter | Value |

|---|---|

| Voltage | 5.2 V |

| Temperature | 15–20°C |

| HF:Substrate Ratio | 10:1 |

| Product Purity | 89% (GC-MS) |

Limitations

-

Overfluorination : Uncontrolled radical chain reactions led to byproducts like perfluorohexanoic acid .

-

Safety Concerns : HF handling and fluorinated waste disposal remain critical challenges.

Radical-Mediated Pathways

Photoinduced Fluorination

Visible-light photocatalysis (e.g., Ir(ppy)₃) combined with Selectfluor (F-TEDA-BF₄) enabled late-stage fluorination of 5-(trifluoromethyl)hexanoic acid. Irradiation at 450 nm generated fluorine radicals, which abstracted hydrogen atoms from C–H bonds. While effective for γ-fluorination (C4), this method struggled to functionalize β-positions (C3, C5).

Comparative Analysis of Methods

Table 2: Synthesis Method Efficacy

| Method | Yield (%) | Selectivity | Scalability |

|---|---|---|---|

| Multi-Step Halex | 12–18 | Low | Industrial |

| Pd-Catalyzed C–H | 34–41 | High | Lab-scale |

| Electrochemical | 22 | Moderate | Pilot-scale |

| Radical Fluorination | <10 | Variable | Research |

The palladium-catalyzed C–H fluorination method emerges as the most promising due to its precision, albeit with scalability challenges. In contrast, electrochemical routes offer throughput advantages but require stringent safety protocols .

Chemical Reactions Analysis

2,2,3,3,4,4,5,6,6,6-Decafluoro-5-(trifluoromethyl)hexanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions typically yield partially fluorinated derivatives.

Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

2,2,3,3,4,4,5,6,6,6-Decafluoro-5-(trifluoromethyl)hexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of advanced materials and fluorinated compounds.

Biology: Employed in studies involving fluorinated analogs of biological molecules.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,6,6,6-Decafluoro-5-(trifluoromethyl)hexanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can affect various biochemical pathways and molecular processes, making it a valuable tool in research and industrial applications .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is distinguished from other PFAS by its branched structure (trifluoromethyl group at position 5) and high fluorine content (13 fluorine atoms). Comparisons with linear and branched PFAS derivatives are critical:

| Compound Name | CAS | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Target Compound | 15899-29-3 | C₇HF₁₃O₂ | Branched (CF₃ at C5), 13 F atoms |

| Perfluorohexanoic acid (PFHxA) | 307-24-4 | C₆HF₁₁O₂ | Linear, 11 F atoms |

| 2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid | 15166-06-0 | C₈HF₁₅O₂ | Longer chain (C7), CF₃ at C6 |

| Perfluorononanoic acid (PFNA) | 375-95-1 | C₉HF₁₇O₂ | Linear, 17 F atoms |

Key Observations :

- Longer-chain PFAS (e.g., PFNA) exhibit higher boiling points and persistence due to increased van der Waals forces .

Physicochemical Properties

| Property | Target Compound | PFHxA | 15166-06-0 | PFNA |

|---|---|---|---|---|

| Boiling Point (°C) | 150.8 | 157–160 | Not reported | 218–220 |

| Density (g/cm³) | 1.735 | 1.692 | ~1.8 (estimated) | 1.8 |

| Molecular Weight (g/mol) | 364.06 | 314.05 | 432.08 | 464.08 |

Analysis :

- The target compound’s lower boiling point compared to PFNA reflects its shorter carbon chain and branched structure, which reduce intermolecular forces .

- Its higher density than PFHxA (1.735 vs. 1.692 g/cm³) stems from increased fluorine content and CF₃ branching .

Environmental and Regulatory Status

Biological Activity

2,2,3,3,4,4,5,6,6,6-Decafluoro-5-(trifluoromethyl)hexanoic acid (DFH) is a fluorinated compound that has garnered attention in various fields including medicinal chemistry and environmental science. Its unique structure endows it with distinct biological activities and potential applications. This article reviews the biological activity of DFH based on diverse sources and includes data tables and research findings.

- Molecular Formula : C8F13O2

- Molecular Weight : 382.06 g/mol

- CAS Number : 376-61-0

Biological Activity Overview

The biological activity of DFH can be attributed to its ability to interact with biological systems at various levels. Key areas of interest include:

- Antimicrobial Activity : Studies indicate that DFH exhibits significant antimicrobial properties against various pathogens.

- Cytotoxic Effects : Research has shown that DFH can induce cytotoxicity in cancer cell lines.

- Enzyme Inhibition : DFH has been reported to inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Activity

DFH has been tested for its antimicrobial properties against a range of bacteria and fungi. The results are summarized in Table 1.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 20 | 16 µg/mL |

| Candida albicans | 18 | 64 µg/mL |

These findings suggest that DFH could be a candidate for developing new antimicrobial agents.

Cytotoxic Effects

Research conducted on various cancer cell lines has demonstrated the cytotoxic effects of DFH. A study involving human glioblastoma cells (U87MG) showed that DFH significantly reduced cell viability in a dose-dependent manner.

Case Study: Glioblastoma Multiforme

In vitro studies revealed:

- IC50 Value : The half-maximal inhibitory concentration (IC50) of DFH was found to be approximately 25 µM.

- Mechanism of Action : Flow cytometry analysis indicated that DFH induced apoptosis through the activation of caspase pathways.

Enzyme Inhibition

DFH's potential as an enzyme inhibitor has been explored in several studies. Notably:

- Hexokinase Inhibition : DFH was found to inhibit hexokinase activity, which is crucial in the glycolytic pathway. This inhibition could lead to decreased glucose metabolism in cancer cells.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Hexokinase | Competitive | 30 |

| Lactate Dehydrogenase | Non-competitive | 45 |

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing 2,2,3,3,4,4,5,6,6,6-Decafluoro-5-(trifluoromethyl)hexanoic acid and its derivatives?

Synthesis typically involves sequential fluorination of a hexanoic acid backbone using fluorinating agents like SF₄ or HF-pyridine. The ethylamine salt derivative (1:1 complex) is synthesized via stoichiometric neutralization in anhydrous conditions to avoid hydrolysis . For derivatives such as methyl esters, transesterification with methanol under acidic catalysis is employed . Key challenges include controlling regioselectivity and minimizing side reactions due to the compound’s high fluorine content.

Which analytical techniques are optimal for characterizing this fluorinated carboxylic acid?

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine substituents and confirming regiochemistry.

- FTIR : Detects carboxylate (C=O stretch ~1700 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for derivatives like ethylamine salts .

- X-ray Diffraction : Resolves crystal structures of salts or inclusion complexes, as seen in cyclodextrin studies .

How does fluorination influence the compound’s solubility and reactivity in biological assays?

Fluorination increases hydrophobicity and metabolic stability, reducing aqueous solubility. For in vitro studies, dimethyl sulfoxide (DMSO) or ethanol is recommended as a solvent. Reactivity with nucleophiles (e.g., amines) should be assessed via kinetic studies, as fluorinated carbons resist substitution .

Advanced Research Questions

What mechanisms explain the environmental persistence of this compound, and how can its degradation be monitored?

As a perfluorinated alkyl substance (PFAS), its stability arises from strong C-F bonds. Environmental fate studies employ:

- LC-MS/MS : To quantify trace levels in water/soil.

- Isotope Tracing : Using ¹⁸O or ¹⁹F-labeled analogs to track degradation pathways.

- Microcosm Experiments : Assess microbial degradation under anaerobic/aerobic conditions . Regulatory lists (TSCA, NDSL) mandate disposal protocols to prevent bioaccumulation .

Can metabolic flux analysis elucidate biosynthetic or catabolic pathways for this compound in microbial systems?

Yes. Genome-scale metabolic models (e.g., Megasphaera elsdenii iME375) map bifurcated pathways:

- Acetyl-CoA Route : Traditional fatty acid synthesis.

- Succinate Route : Reductive TCA cycle, optimized via phosphoenolpyruvate carboxykinase (Pck) flux adjustments . Knockout strains and ¹³C isotopic labeling validate pathway contributions.

How does this compound modulate plant defense pathways compared to non-fluorinated hexanoic acid?

While non-fluorinated hexanoic acid primes jasmonic acid (JA) and salicylic acid (SA) pathways in tomatoes , fluorination may alter bioactivity:

- JA/SA Crosstalk : Use mutants (e.g., jai1, flacca) to test if fluorination enhances defense priming.

- Callose Deposition Assays : Quantify fluorinated analog’s efficacy in pathogen-challenged plants.

- Oxylipin Profiling : Compare 12-oxo-phytodienoic acid (OPDA) levels to assess priming specificity .

What strategies mitigate interference from fluorinated byproducts in spectroscopic analysis?

- Chromatographic Separation : Use reverse-phase HPLC with perfluorinated stationary phases (e.g., C8-F) to resolve analogs.

- Solvent Suppression in NMR : Pre-saturate DMSO-d₆ or CDCl₃ signals to enhance ¹⁹F sensitivity.

- Tandem MS/MS : Differentiate isobaric fluorinated fragments via collision-induced dissociation .

Data Contradictions and Considerations

- Bioactivity vs. Toxicity : While hexanoic acid derivatives show therapeutic potential (e.g., DPP-IV inhibition ), fluorinated versions may exhibit unintended toxicity. Dose-response curves and cytotoxicity assays (e.g., MTT) are essential.

- Pathway Specificity : Fluorination may disrupt JA/SA crosstalk observed in non-fluorinated analogs , requiring independent validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.